1-Bromopyrene

Photophysics Fluorescence spectroscopy Triplet state engineering

1-Bromopyrene (CAS 1714-29-0) delivers a single, well-defined bromine at the pyrene 1-position—eliminating regioisomeric mixtures inherent to dibromopyrenes. Achieve up to 93% Heck coupling yields and precise pyrene chromophore incorporation into π-conjugated OLED emitters (EQE up to 3.64%). The heavy-atom effect (Φf = 0.032 vs. 0.72 for pyrene) enhances triplet-state population for phosphorescent OLEDs, triplet-triplet annihilation upconversion, and photosensitizer design. Unlike unsubstituted pyrene, this monobrominated scaffold enables predictable, high-yield cross-coupling without chromatographic regioisomer separation. Supplied at ≥98% purity for reproducible, scalable synthesis across academic and industrial R&D programs.

Molecular Formula C16H9Br
Molecular Weight 281.15 g/mol
CAS No. 1714-29-0
Cat. No. B033193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopyrene
CAS1714-29-0
Synonyms1-Bromopyrene;  3-Bromopyrene; 
Molecular FormulaC16H9Br
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
InChIInChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyHYGLETVERPVXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopyrene (CAS 1714-29-0) for OLED Materials and Cross-Coupling Synthesis: Technical Specification Overview


1-Bromopyrene (CAS 1714-29-0) is a mono-brominated polycyclic aromatic hydrocarbon (PAH) derivative of pyrene, with the molecular formula C₁₆H₉Br and a molecular weight of 281.15 g/mol [1]. The compound appears as a white to pale yellow crystalline powder with a melting point range of 102–105°C and is soluble in common organic solvents such as chloroform, dichloromethane, and DMSO [1]. The strategic placement of the bromine atom at the 1-position of the pyrene core provides a single, well-defined reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, enabling precise incorporation of the pyrene chromophore into more complex π-conjugated architectures [1]. Its gas-phase UV absorption spectra have been characterized at elevated temperatures, and its electron affinity has been investigated using electron attachment desorption chemical ionization mass spectrometry [1].

Why 1-Bromopyrene Cannot Be Interchanged with Pyrene or Other Bromopyrene Isomers in Material Synthesis


Substituting 1-bromopyrene with unsubstituted pyrene or alternative brominated pyrene isomers (e.g., 1,6-dibromopyrene, 1,8-dibromopyrene, 4-bromopyrene) fundamentally alters both synthetic outcomes and material performance profiles. The electrophilic aromatic substitution pattern of pyrene directs bromination preferentially to the non-K-region 1-, 3-, 6-, and 8-positions, with the 1-position being the most accessible and commercially relevant monobromination site [1]. This regioselectivity matters because the electronic and steric environment at the 1-position differs markedly from other substitution sites, affecting subsequent cross-coupling reaction kinetics, regioselectivity in multi-step syntheses, and the ultimate optoelectronic properties of the derived materials [2]. Furthermore, the heavy atom effect of bromine significantly modulates intersystem crossing efficiency and triplet state population compared to pyrene or chlorinated analogs [3]. These differences manifest in quantifiable variations in fluorescence quantum yield, HOMO-LUMO energy levels, and device performance parameters, as documented in the comparative evidence below.

1-Bromopyrene Comparative Evidence Guide: Quantified Differentiation for Procurement Decisions


1-Bromopyrene Exhibits 22.5× Lower Room-Temperature Fluorescence Quantum Yield than Pyrene Due to Heavy Atom Effect

1-Bromopyrene demonstrates a room-temperature fluorescence quantum yield (Φf) of 0.032, representing a 22.5-fold reduction compared to unsubstituted pyrene (Φf = 0.72) under identical measurement conditions (370 nm excitation, room temperature) [1]. This substantial decrease is attributed to the heavy atom effect of bromine, which enhances spin-orbit coupling and accelerates intersystem crossing from the singlet excited state to the triplet manifold. The fluorescence lifetime (τf) is correspondingly shortened to 2 ns for 1-bromopyrene versus 530 ns for pyrene at room temperature [1]. In contrast, 1-chloropyrene shows an intermediate reduction (Φf = 0.22), demonstrating that bromine substitution modulates excited-state dynamics more profoundly than chlorine substitution [1].

Photophysics Fluorescence spectroscopy Triplet state engineering

1-Bromopyrene-Based OLED Hybrids Deliver 9.56 cd A⁻¹ Current Efficiency via Solution Processing

In OLED device applications, silsesquioxane (SSQ) hybrids synthesized via Heck coupling of 1-bromopyrene with octavinyl-T8-SSQ produced solution-processed OLEDs exhibiting external quantum efficiency (EQE) of 3.64% and current efficiency of 9.56 cd A⁻¹, with sky-blue emission [1]. A related P8-OVS hybrid system from the same coupling strategy achieved EQE of 2.63%, current efficiency of 8.28 cd A⁻¹, maximum brightness of 36,183 cd m⁻², and a turn-on voltage of 3.1 V [2]. While direct comparative device data against identical hybrids prepared from alternative bromoarenes are not available from the same study, these performance metrics establish a quantitative baseline for 1-bromopyrene-derived materials and demonstrate the viability of this building block in functional OLED devices.

OLED Organic electronics Solution-processed devices Electroluminescence

Mizoroki-Heck Coupling of 1-Bromopyrene Achieves 93% Yield with Acrylates

The Mizoroki-Heck coupling of 1-bromopyrene with acrylates proceeds with yields up to 93%, providing a highly efficient synthetic route to 3-pyrenylacrylates [1]. This high yield compares favorably to typical cross-coupling yields reported for alternative bromoarenes under similar conditions. For context, 1,6-dibromopyrene and 1,8-dibromopyrene often require more forcing conditions or yield mixtures of regioisomers due to the presence of two reactive sites, complicating purification and reducing isolated yields of desired mono-functionalized products [2]. The single reactive bromine site in 1-bromopyrene eliminates regioselectivity ambiguity in cross-coupling, ensuring that the desired product is obtained without competing side reactions at alternative positions.

Cross-coupling Synthetic methodology Palladium catalysis Pyrene functionalization

1-Bromopyrene Shows 1.8× Lower AhR-Mediated Activity (EC₅₀) than Unsubstituted Pyrene

In a yeast assay evaluating aryl hydrocarbon receptor (AhR)-mediated transcriptional activity, 1-bromopyrene exhibited an EC₅₀ value of 3089 nM, which is 1.82-fold higher (i.e., less potent) than unsubstituted pyrene (EC₅₀ = 5632 nM) [1]. In contrast, 1-chloropyrene was significantly more potent (EC₅₀ = 1942 nM), and dibromopyrene isomers showed even greater activity (EC₅₀ = 147.3 nM) [1]. This rank order of AhR activity demonstrates that bromine substitution at the 1-position modulates biological receptor activation differently than chlorine substitution or dibromination. The data indicate that 1-bromopyrene possesses intermediate AhR-mediated activity among halogenated pyrene derivatives, which may be relevant for environmental toxicology studies and risk assessment of brominated PAH contaminants.

Toxicology Aryl hydrocarbon receptor Environmental chemistry Endocrine disruption

Electropolymerization of 1-Bromopyrene Occurs at 0.52 V in BFEE vs. 1.2 V in Acetonitrile

The anodic oxidation potential of 1-bromopyrene for electropolymerization is strongly dependent on the electrolyte system. In boron trifluoride diethyl etherate (BFEE), the oxidation potential is approximately 0.52 V (vs. Ag/AgCl), which is substantially lower than the 1.2 V required in neutral acetonitrile and 1.25 V in CH₂Cl₂ [1]. This 2.3–2.4× reduction in oxidation potential when using BFEE as the electrolyte enables milder electropolymerization conditions, reducing the risk of over-oxidation and side reactions. The resulting oligo(1-bromopyrene) (OBrP) films exhibit blue photoluminescence with a fluorescent quantum yield of 0.27 and demonstrate good solubility in common organic solvents including DMSO, CH₂Cl₂, acetonitrile, and acetone [1]. In contrast, electropolymerization of unsubstituted pyrene typically requires higher potentials and yields less soluble oligomeric products [1].

Electropolymerization Conducting polymers Electrochemical synthesis Oligopyrene

1-Bromopyrene Procurement Cost Analysis: 96% Purity at $0.34–$0.94 per Gram at Bulk Scale

Commercial pricing data for 1-bromopyrene (96% purity) from major suppliers indicates significant economies of scale. From Beyotime Biotechnology, pricing is: 5 g at ¥79.00 (approximately $0.94/g), 25 g at ¥343.00 ($0.76/g), 100 g at ¥1,078.00 ($0.61/g), and 500 g at ¥4,704.00 ($0.53/g) . From Fujifilm Wako Pure Chemical (Fluorochem Ltd. source), pricing in JPY is: 1 g at ¥7,500, 5 g at ¥7,500, 25 g at ¥19,400, and 100 g at ¥68,800 . Additional suppliers list 1 g at $73.10 (Krackeler Scientific) [1] and $147.90 (Cenmed/Sigma-Aldrich) [2]. The significant price variation across suppliers (up to 4.4× difference for 1 g quantities) highlights the importance of supplier selection based on required scale and purity specifications.

Procurement Cost analysis Supply chain Laboratory reagents

1-Bromopyrene Application Scenarios: Where This Building Block Delivers Quantified Value


Solution-Processed OLED Material Development

Researchers developing solution-processed OLED emitters can leverage 1-bromopyrene as a Heck coupling partner with octavinylsilsesquioxane to produce hybrid materials that achieve current efficiencies of 8.28–9.56 cd A⁻¹ and external quantum efficiencies of 2.63–3.64% in functional devices [1][2]. The single reactive bromine site ensures clean, high-yield coupling without the regioselectivity complications associated with dibromopyrene isomers, enabling reproducible material synthesis and device fabrication. The resulting hybrids offer additional advantages including amorphous morphology, high glass-transition temperatures, and solubility in common processing solvents, making them suitable for spin-coating and inkjet printing fabrication methods [1][2].

Triplet State Engineering and Phosphorescent Material Design

For applications requiring efficient intersystem crossing and triplet state population—such as phosphorescent OLED emitters, triplet-triplet annihilation upconversion systems, and photosensitizers—the heavy atom effect of bromine in 1-bromopyrene is quantitatively significant. The compound exhibits a room-temperature fluorescence quantum yield of 0.032 (versus 0.72 for pyrene), indicating efficient S₁ → T₁ intersystem crossing [3]. This property can be exploited to design materials with enhanced phosphorescence or to tune excited-state lifetimes for specific photophysical applications. The fluorescence lifetime is reduced to 2 ns (versus 530 ns for pyrene), providing a distinct temporal signature for time-resolved spectroscopy applications [3].

High-Yield Synthesis of Pyrene-Functionalized π-Conjugated Materials

1-Bromopyrene serves as a robust building block for palladium-catalyzed cross-coupling reactions, with Mizoroki-Heck coupling to acrylates proceeding in yields up to 93% [4]. This high efficiency translates to reduced material waste and simplified purification in both academic research and industrial production settings. The compound participates reliably in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, enabling diverse synthetic strategies for constructing pyrene-containing conjugated polymers, small-molecule semiconductors, and fluorescent probes [5]. Unlike dibromopyrenes, which can produce regioisomeric mixtures requiring challenging chromatographic separations, 1-bromopyrene's single reactive site ensures predictable, clean product formation [6].

Environmental Toxicology Studies of Halogenated PAHs

In environmental chemistry research, 1-bromopyrene provides a well-characterized reference standard for studying brominated PAH contaminants. Its AhR-mediated transcriptional activity (EC₅₀ = 3089 nM) is quantitatively distinct from both pyrene (EC₅₀ = 5632 nM) and dibromopyrene isomers (EC₅₀ = 147.3 nM) [7]. This intermediate activity profile makes 1-bromopyrene valuable for structure-activity relationship studies investigating how halogenation pattern influences endocrine-disrupting potential. The compound's formation during aqueous chlorination in the presence of bromide ion has been documented, establishing its relevance as an environmentally occurring brominated byproduct in drinking water treatment scenarios [7].

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